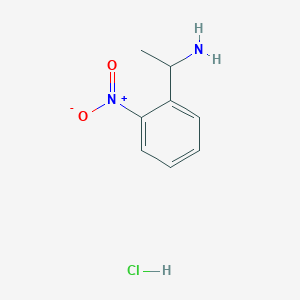

1-(2-Nitrophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)ethan-1-amine hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data on its chemical and physical properties, offers insights into its synthesis and reactivity, and explores its potential applications. The information is presented to not only inform but also to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of this compound.

Chemical Identity and Core Properties

This compound is a substituted aromatic amine hydrochloride. The presence of the nitro group in the ortho position to the ethylamine substituent significantly influences its chemical reactivity and physical properties.

A summary of its key identifiers and molecular properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 148657-37-8 | [1][2] |

| Molecular Formula | C8H11ClN2O2 | [1][2][3] |

| Molecular Weight | 202.64 g/mol | [1][3] |

| IUPAC Name | 1-(2-nitrophenyl)ethanamine;hydrochloride | [2] |

| Canonical SMILES | CC(N)C1=CC=CC=C1[O-].Cl | [2] |

| InChI Key | HFXVLGOYQIKRTO-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD14705581 | [2] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical for determining its suitability for various applications, including reaction conditions and formulation development.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [1] |

| Purity (by HPLC) | ≥99.88% | [1] |

| Melting Point | 200 °C / 392 °F (for a related isomer) | [4][5] |

| Solubility | No specific data available, but likely soluble in polar solvents like water and methanol. | |

| Storage Conditions | Store at room temperature or under refrigerated conditions (2-8°C), protected from light. | [1][3] |

Synthesis and Manufacturing

While a direct synthesis protocol for this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of the related compound, p-nitrophenylethylamine hydrochloride.[6][7] The key steps would involve the nitration of a protected precursor followed by deprotection.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable precursor, such as 1-phenylethanamine. The amino group needs to be protected before the nitration step to prevent side reactions.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions for similar compounds and should be optimized for safety and yield in a laboratory setting.[6]

Step 1: Amine Protection

-

Dissolve 1-phenylethanamine in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add an acylating agent, such as acetic anhydride, to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the N-protected intermediate, N-(1-phenylethyl)acetamide.

Step 2: Nitration

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low (e.g., 0°C).

-

Slowly add the N-protected intermediate to the nitrating mixture with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, stir the reaction for a specified time until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitrated product.

-

Filter and wash the solid to obtain the N-(1-(2-nitrophenyl)ethyl)acetamide intermediate.

Step 3: Deprotection and Salt Formation

-

Suspend the nitrated intermediate in an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux to facilitate the hydrolysis of the amide protecting group.

-

After the reaction is complete, cool the solution to allow the product, this compound, to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain the final product.

Reactivity and Stability

Based on safety data for related compounds, this compound is expected to be stable under normal storage conditions.[4][5]

-

Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Incompatible products and excessive heat.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4][5]

Potential Applications

The unique chemical structure of this compound makes it a valuable intermediate in various fields of chemical synthesis.

Caption: Potential application areas for this compound.

-

Pharmaceutical Intermediate: This compound is identified as an intermediate for innovative drugs.[3] The free base, 2-nitrophenethylamine, is noted for its use in the synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are a class of drugs used to treat migraines.[8]

-

OLED Materials: It is also listed as a key intermediate in the development of Organic Light-Emitting Diode (OLED) materials.[3] The specific role in OLED synthesis is likely related to its use as a building block for more complex organic molecules with desirable electronic and photophysical properties.

Safety and Handling

While this specific compound is not classified as hazardous under US OSHA Hazard Communication Standard 2024, general laboratory safety practices should always be followed.[4] For related isomers, some classifications include skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Get medical attention if symptoms occur.[5]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

-

-

Handling and Storage:

Analytical Characterization

The quality and purity of this compound are typically assessed using standard analytical techniques.

-

¹H NMR Spectrum: A Certificate of Analysis indicates that the ¹H NMR spectrum is consistent with the expected chemical structure.[1]

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly determined by HPLC, with one source reporting a purity of 99.88%.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in both the pharmaceutical and materials science sectors. Its synthesis, while requiring careful control of reaction conditions, follows established principles of organic chemistry. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

References

-

(R)-1-(2-nitrophenyl)ethanamine hydrochloride. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. 3

-

SAFETY DATA SHEET - Fisher Scientific. 4

-

SAFETY DATA SHEET - Fisher Scientific. 5

-

Certificate of Analysis: this compound. 1

-

CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents. 6

-

Safety Data Sheet - Angene Chemical. 9

-

Safety Data Sheet - Biosynth. 10

-

This compound - Fluorochem. 2

-

Safety data sheet - CPAChem. 11

-

2-(2-nitrophenyl)-ethanamine Hydrochloride | CAS No- 861337-74-8. Link

-

2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 - ChemicalBook. 8

-

Buy 2-(4-nitrophenyl)ethanamine,hydrochloride from JHECHEM CO LTD - Echemi. 12

-

Ethanone, 1-(2-nitrophenyl)- - the NIST WebBook. 13

-

1-(3-nitrophenyl)ethan-1-amine hydrochloride | SCBT - Santa Cruz Biotechnology. 14

-

1-(3-Nitrophenyl)ethanamine hydrochloride - SpectraBase. 15

-

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%, Thermo Scientific. 16

-

2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 - TCI Chemicals. Link

-

2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 1 g | Buy Online - Thermo Fisher Scientific. 17

-

CAS No : 33100-15-1 | Product Name : 2-(2-Nitrophenyl)ethanamine | Pharmaffiliates. 18

-

1-(2-NITROPHENYL)ETHAN-1-ONE | CAS 577-59-3 - Matrix Fine Chemicals. 19

-

4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. 20

-

CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents. 7

-

2-Nitrophenethylamine hydrochloride | 861337-74-8 - Sigma-Aldrich. 21

-

A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. Link

-

a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a - Jetir.Org. 22

-

Ethanone, 1-(2-nitrophenyl)- - the NIST WebBook. 23

-

2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 - TCI Chemicals. 24

-

2-(2-nitrophenyl)ethan-1-amine hydrochloride | 861337-74-8 - Sigma-Aldrich. Link

-

24954-67-4 2-(4-Nitrophenyl)ethanamine AKSci 1934AB. 25

Sources

- 1. file.leyan.com [file.leyan.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.es [fishersci.es]

- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 7. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 8. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. biosynth.com [biosynth.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. echemi.com [echemi.com]

- 13. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 14. scbt.com [scbt.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 17. H64894.03 [thermofisher.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. 1-(2-NITROPHENYL)ETHAN-1-ONE | CAS 577-59-3 [matrix-fine-chemicals.com]

- 20. 4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. 2-Nitrophenethylamine hydrochloride | 861337-74-8 [sigmaaldrich.com]

- 22. jetir.org [jetir.org]

- 23. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 24. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 25. 24954-67-4 2-(4-Nitrophenyl)ethanamine AKSci 1934AB [aksci.com]

An In-Depth Technical Guide to 1-(2-Nitrophenyl)ethan-1-amine hydrochloride: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)ethan-1-amine hydrochloride (CAS Number: 148657-37-8), a key chemical intermediate. The guide details its chemical identity, including molecular formula and weight, and presents a thorough analysis of its identification through spectroscopic methods. Furthermore, a detailed, field-proven protocol for its synthesis and purification is provided, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and safety. This document is intended to be a critical resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound is a salt of the corresponding amine. The presence of the nitro group on the aromatic ring and the amine functionality on the ethyl chain makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 148657-37-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [4] |

| IUPAC Name | 1-(2-nitrophenyl)ethanamine;hydrochloride | [1] |

| Canonical SMILES | CC(N)C1=CC=CC=C1[O-].Cl | [1] |

| InChI Key | HFXVLGOYQIKRTO-UHFFFAOYSA-N | [1] |

It is important to distinguish this compound from its isomers, such as 1-(4-Nitrophenyl)ethanamine hydrochloride and 2-(2-Nitrophenyl)ethanamine hydrochloride, as their distinct substitution patterns lead to different chemical reactivity and physical properties.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free amine, 1-(2-Nitrophenyl)ethan-1-amine, followed by its conversion to the hydrochloride salt. A common and effective method for the synthesis of the free amine is the reductive amination of the corresponding ketone, 1-(2-nitrophenyl)ethan-1-one.

Synthesis of 1-(2-Nitrophenyl)ethan-1-amine (Free Base)

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In this case, 1-(2-nitrophenyl)ethan-1-one is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination of 1-(2-Nitrophenyl)ethan-1-one

Materials:

-

1-(2-nitrophenyl)ethan-1-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-nitrophenyl)ethan-1-one (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol (7 N, 5-10 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise. Note: These reducing agents are preferred as they are milder and more selective than sodium borohydride, reducing the risk of over-reduction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(2-Nitrophenyl)ethan-1-amine.

-

Formation and Purification of the Hydrochloride Salt

The crude free amine is often an oil and can be purified by conversion to its hydrochloride salt, which is typically a crystalline solid and easier to handle.

Experimental Protocol: Formation of this compound

Materials:

-

Crude 1-(2-Nitrophenyl)ethan-1-amine

-

Hydrochloric acid (concentrated or as a solution in diethyl ether or dioxane)

-

Diethyl ether or isopropanol

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the crude 1-(2-Nitrophenyl)ethan-1-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or dioxane with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Figure 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Identification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The methine proton adjacent to the amine and the aromatic ring will likely be a quartet coupled to the methyl protons. The methyl protons will appear as a doublet in the upfield region. The amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. Signals for the methine and methyl carbons will also be present in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 2800-3100 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the free amine after the loss of HCl. The molecular ion peak of the free base (C₈H₁₀N₂O₂) would be expected at m/z 166.18. Characteristic fragmentation patterns would involve the loss of the methyl group and cleavage of the C-C bond adjacent to the aromatic ring.

Figure 2: Key Identification Techniques

Caption: Spectroscopic methods for the identification of the target compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound (CAS 148657-37-8) is not widely available, general precautions for handling aromatic nitro compounds and amine hydrochlorides should be followed. These compounds are potentially hazardous and should be handled by trained personnel in a well-ventilated laboratory.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable chemical intermediate with the CAS number 148657-37-8. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic route via reductive amination of the corresponding ketone, and the expected analytical methods for its characterization. The provided protocols and theoretical spectral data serve as a robust starting point for researchers and professionals working with this compound. Adherence to strict safety protocols is paramount when handling this and related chemical substances.

References

-

Chemsigma. (n.d.). This compound [148657-37-8]. Retrieved January 20, 2026, from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved January 20, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 148657-37-8 | 1-(2-nitrophenyl)ethan-1-amine .... Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved January 20, 2026, from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 148657-37-8]. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Nitrophenyl)ethan-1-amine hydrochloride (C₈H₁₁ClN₂O₂), a compound of interest in pharmaceutical development and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the rationale behind the experimental choices and the interpretation of the results, ensuring scientific integrity and practical applicability.

Introduction

This compound is a chiral amine derivative whose biological activity and synthetic utility are intrinsically linked to its molecular structure. Spectroscopic techniques are paramount in unequivocally confirming the identity, purity, and structure of such molecules. This guide will delve into the key spectroscopic methods used for its characterization, providing both theoretical expectations and practical insights.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. While a publicly available spectrum for the hydrochloride salt is not readily found, a Certificate of Analysis confirms its ¹H NMR spectrum is consistent with the structure.[1] The following analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent: DMSO-d₆ is a suitable solvent as it can dissolve the hydrochloride salt and its residual proton signal does not overlap with the signals of the analyte. The acidic proton of the ammonium salt is often observable in DMSO-d₆.

-

TMS (Tetramethylsilane): TMS is used as an internal standard (0 ppm) because it is chemically inert, soluble in most organic solvents, and has a single, sharp resonance that does not typically interfere with analyte signals.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nitro group and the protonated amine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Ar-H (ortho to -NO₂) |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~7.4-7.6 | t | 1H | Ar-H |

| ~4.5-4.7 | q | 1H | -CH(NH₃⁺)- |

| ~1.6-1.8 | d | 3H | -CH₃ |

| ~9.0-9.5 | br s | 3H | -NH ₃⁺ |

Interpretation:

-

The aromatic protons are expected to be in the downfield region (7.4-8.2 ppm) due to the deshielding effect of the aromatic ring and the nitro group. The proton ortho to the nitro group will be the most deshielded.

-

The methine proton (-CH) adjacent to the ammonium group will appear as a quartet due to coupling with the methyl protons.

-

The methyl protons (-CH₃) will appear as a doublet, being coupled to the methine proton.

-

The ammonium protons (-NH₃⁺) are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature. To confirm this peak, a D₂O exchange experiment can be performed, which would cause the disappearance of the -NH₃⁺ signal.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR data provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -NO₂ |

| ~135-140 | Ar-C |

| ~125-130 | Ar-C H |

| ~50 | -C H(NH₃⁺)- |

| ~20 | -C H₃ |

Interpretation:

-

The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield aromatic carbon.

-

The other aromatic carbons will resonate in the typical aromatic region.

-

The benzylic carbon (-CH(NH₃⁺)-) will be deshielded by the adjacent nitrogen atom.

-

The methyl carbon (-CH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ammonium group, the nitro group, and the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

Caption: Standard workflow for FTIR data acquisition using the KBr pellet method.

Causality in Experimental Choices:

-

KBr Pellet: This is a common technique for solid samples. KBr is transparent in the mid-IR region and does not interfere with the sample's spectrum. It is crucial to use dry KBr to avoid a broad O-H absorption from water.

Predicted IR Data

The expected characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretching (in -NH₃⁺) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~1600-1570 | Medium-Strong | N-H bending (in -NH₃⁺) |

| ~1520-1550 | Strong | Asymmetric NO₂ stretching |

| ~1340-1370 | Strong | Symmetric NO₂ stretching |

| ~1600, ~1475 | Medium | Aromatic C=C stretching |

| ~750-800 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Interpretation:

-

The most prominent feature for the hydrochloride salt will be the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium ion (-NH₃⁺).[3] This often appears as a broad envelope with some fine structure from C-H stretches superimposed.

-

The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations will be observed in their typical regions. The pattern of C-H out-of-plane bending can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For a hydrochloride salt, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can detect the protonated molecule.

Experimental Protocol: ESI-MS

Caption: A simplified workflow for ESI-Mass Spectrometry.

Causality in Experimental Choices:

-

ESI: Electrospray ionization is ideal for polar and ionic compounds like amine hydrochlorides. It allows for the gentle transfer of ions from solution to the gas phase, often preserving the molecular ion.

-

Positive Ion Mode: In positive ion mode, the instrument detects positively charged ions. For an amine, this will typically be the protonated molecule [M+H]⁺, where M is the free amine.

Predicted Mass Spectrum Data

The mass spectrum of this compound will show the molecular ion of the free amine, as the hydrochloride salt will dissociate in the ESI source. The molecular weight of the free amine, 1-(2-Nitrophenyl)ethan-1-amine (C₈H₁₀N₂O₂), is 166.18 g/mol .

| m/z | Ion |

| 167.19 | [M+H]⁺ |

| 150.16 | [M+H - NH₃]⁺ |

| 120.16 | [M+H - NO₂ - H]⁺ |

| 92.11 | [C₆H₄NH₂]⁺ |

Interpretation:

-

The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 167.19.

-

A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a peak at m/z 150.16.

-

Fragmentation of the nitro group (loss of NO₂) is also a likely pathway.

-

Further fragmentation of the aromatic ring can lead to smaller charged fragments. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the free amine.[2]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. While experimental spectra for the hydrochloride salt are not widely published, a thorough understanding of spectroscopic principles and data from analogous compounds allows for a reliable prediction and interpretation of its spectral features. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity in their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

- Leyan. (2021). Certificate of Analysis: this compound. Retrieved from a publicly available CoA. (Please note: a direct, persistent URL for this specific CoA is not available, but such documents are commonly provided by chemical suppliers upon request).

Sources

solubility of 1-(2-Nitrophenyl)ethan-1-amine hydrochloride in common solvents

An In-depth Technical Guide to the Solubility of 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. In the absence of extensive published solubility data, this document establishes a predictive framework grounded in fundamental chemical principles, including molecular polarity, intermolecular forces, and the structural impact of its hydrochloride salt form. We present detailed, step-by-step protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data. This guide is structured to provide not only methodologies but also the underlying scientific rationale, ensuring a deep understanding of the compound's behavior in various common laboratory solvents.

Introduction to this compound

This compound is an organic compound featuring a chiral primary amine, an aromatic nitro group, and a hydrochloride salt moiety. Its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where related nitrophenyl ethylamines serve as precursors.[1] Understanding its solubility is a critical first step in its practical application, as solubility dictates the choice of solvent for chemical reactions, purification, and formulation.[2]

1.1. Chemical Identity and Physicochemical Properties

The key to predicting solubility lies in the molecule's structure. As a hydrochloride salt, the amine group is protonated, forming a polar ammonium cation (R-NH3+) and a chloride anion (Cl-). This ionic nature is the dominant factor influencing its solubility.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [3] |

| Predicted Form | Crystalline Solid | [4][5] |

| Predicted Color | Yellowish Crystalline Powder | [4][5] |

| Structure | A chiral center at the ethylamine carbon, an ortho-substituted nitrophenyl ring, and an ammonium chloride salt. | N/A |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules.[6] The principle "like dissolves like" serves as a reliable guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7][8]

2.1. Impact of the Hydrochloride Salt Form

The conversion of the free amine (R-NH₂) to its hydrochloride salt (R-NH₃⁺Cl⁻) is the most critical factor for its solubility profile. Amines are basic and react with acids like HCl to form these salts. This transformation drastically increases the molecule's polarity. The strong ion-dipole interactions that can form between the ammonium cation/chloride anion and polar solvent molecules are energetically favorable and promote dissolution.[9] In contrast, the free amine base is significantly less polar and would exhibit very different solubility.

2.2. Predicting Solubility in Common Solvents: A Qualitative Analysis

Based on its ionic salt structure, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[7] They are highly polar. We predict high solubility in these solvents due to their ability to form strong ion-dipole interactions with the ammonium chloride salt and hydrogen bonds.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds.[7] While they cannot act as hydrogen bond donors, their high dipole moments can still effectively solvate the ions. We predict moderate to good solubility in these solvents.

-

Low-Polarity Solvents (e.g., Dichloromethane, Chloroform): These solvents have a small dipole moment. Solubility is expected to be low . While some interaction is possible, it is likely insufficient to overcome the strong solute-solute ionic attractions in the crystal lattice.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have near-zero dipole moments and interact primarily through weak London dispersion forces.[10] They cannot effectively solvate the ionic salt. We predict the compound to be insoluble in these solvents.[8]

Caption: Predicted solubility based on molecular interactions.

Experimental Determination of Solubility

To move from prediction to empirical data, systematic experimental evaluation is necessary. The following protocols provide a framework for both qualitative classification and quantitative measurement.

3.1. Safety and Handling Precautions

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][11]

-

Avoid inhalation of dust and contact with skin or eyes.[12]

-

Consult the Safety Data Sheet (SDS) for the specific compound before beginning any work.

3.2. Protocol 1: Qualitative Solubility Assessment

This method provides a rapid classification of the compound's solubility in various solvents, following a systematic approach.[13]

Methodology:

-

Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, Methanol, Dichloromethane, Toluene, Diethyl Ether).

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to 1 mL, vortexing or shaking vigorously after each addition.

-

Observation: Observe carefully after each addition to see if the solid dissolves completely.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Caption: Workflow for qualitative solubility assessment.

3.3. Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

This method determines the maximum amount of solute that can be dissolved in a solvent at a specific temperature, providing a precise concentration value (e.g., in mg/mL or Molarity).[2]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL of methanol) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure no suspended particles remain, centrifuge the sample and carefully draw off the supernatant, or filter the solution through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid material.

-

Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the diluted sample using an appropriate analytical technique, such as UV-Vis spectrophotometry (leveraging the absorbance of the nitrophenyl group) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Based on the measured concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile and Data Interpretation

While experimental data is the gold standard, the following table summarizes the predicted solubility based on the theoretical principles discussed in Section 2. This serves as a hypothesis for researchers to test experimentally.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | High (> 50 mg/mL) | Strong ion-dipole and hydrogen bonding interactions.[9][10] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate (10-50 mg/mL) | Effective solvation by polar aprotic dipoles.[7] |

| Low-Polarity | Dichloromethane | Low (1-10 mg/mL) | Insufficient polarity to overcome crystal lattice energy. |

| Non-Polar | Hexane, Toluene | Insoluble (< 1 mg/mL) | Lack of favorable solvent-solute interactions.[6][8] |

Interpreting Experimental Results: Should experiments confirm high solubility in water but insolubility in toluene, it would validate the theoretical model: the ionic nature of the hydrochloride salt dominates its behavior, allowing strong interactions with the highly polar water molecules while precluding any significant interaction with non-polar toluene.[6]

Conclusion

This compound is predicted to be a polar, ionic compound with high solubility in polar protic solvents like water and methanol, moderate solubility in polar aprotic solvents, and very low to negligible solubility in non-polar solvents. This profile is a direct consequence of its ammonium chloride salt structure. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predictions and generate precise, quantitative solubility data essential for the effective use of this compound in synthesis, purification, and formulation development.

References

-

Angene Chemical. (2025). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

Let's learn. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

-

True Geometry. (n.d.). What role does solvent polarity play in solubility?. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 9. blog.truegeometry.com [blog.truegeometry.com]

- 10. youtube.com [youtube.com]

- 11. biosynth.com [biosynth.com]

- 12. angenechemical.com [angenechemical.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

stability of 1-(2-Nitrophenyl)ethan-1-amine hydrochloride under acidic or basic conditions

An In-Depth Technical Guide to the Stability of 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride Under Acidic and Basic Conditions

Preamble: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the foundation upon which robust processes and safe, effective products are built. The stability profile of an active pharmaceutical ingredient (API) or a key intermediate dictates everything from its synthesis route and purification strategy to its formulation, storage, and shelf-life. This guide provides a detailed examination of this compound, a molecule whose structure presents a fascinating interplay between a stable salt form and reactive functional groups. Our objective is to dissect its behavior under pH stress, moving beyond simple observation to understand the underlying chemical principles. This document is structured to provide not just data, but a causal understanding of the molecule's potential degradation pathways, empowering researchers to design more resilient and reliable applications.

Molecular Architecture and Intrinsic Reactivity

To predict the stability of this compound, we must first analyze its constituent parts and the electronic effects they exert.

-

Chemical Structure: C₈H₁₁ClN₂O₂

-

Molecular Weight: 202.64 g/mol

The molecule possesses three key features that govern its reactivity:

-

The Amine Hydrochloride Salt: The primary amine is protonated, forming a stable, water-soluble hydrochloride salt. In solution, this salt exists in a pH-dependent equilibrium with its free amine form. This protonation is critical, as it protects the nitrogen's lone pair of electrons from participating in oxidative or nucleophilic side reactions.[1][2]

-

The Ortho-Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-M) effects.[3][4] This has two major consequences:

-

It deactivates the aromatic ring to electrophilic attack.

-

It increases the acidity of protons on adjacent carbons, a factor of particular importance for the benzylic proton at the chiral center.

-

-

The Benzylic Chiral Center: The carbon atom bonded to the aromatic ring, the amino group, and a methyl group is a stereocenter. The proton attached to this carbon is rendered more acidic by the adjacent nitro-substituted phenyl ring, making it a potential site for epimerization under basic conditions.

These features suggest a molecule that is likely robust in acidic media but may exhibit specific vulnerabilities under basic conditions.

Stability Profile Under Acidic Conditions

Hypothesis: this compound is expected to exhibit high stability in acidic environments.

Mechanistic Rationale: Under acidic conditions (pH < 7), the equilibrium between the amine hydrochloride and the free amine heavily favors the protonated, salt form (R-NH₃⁺).

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This protonation has a profound stabilizing effect. The nitrogen's lone pair, which is the primary site of oxidation for free amines, is unavailable as it is engaged in a bond with a proton.[1] Consequently, oxidative degradation pathways are significantly inhibited.

Furthermore, the C-N bond and the aromatic nitro group are generally resistant to hydrolysis under the typical conditions of forced degradation studies (e.g., 0.1 M to 1 M HCl at temperatures up to 60-80°C).[5][6] While extremely harsh conditions could force a reaction, these are generally outside the scope of standard stability assessments. The molecule's structure does not present any obvious pathways for acid-catalyzed rearrangement or elimination.

Stability Profile Under Basic Conditions

Hypothesis: this compound will be susceptible to degradation under basic conditions, primarily through oxidation and/or racemization.

Mechanistic Rationale: Upon introduction to a basic medium (pH > 7), the hydrochloride salt is neutralized, liberating the free amine (1-(2-Nitrophenyl)ethan-1-amine). This unmasking of the nitrogen's lone pair and the increase in ambient nucleophilicity (from OH⁻) opens several potential degradation pathways.

-

Oxidative Degradation: Free amines, especially primary and secondary amines, are known to be susceptible to oxidation.[6] The lone pair on the nitrogen can be attacked by atmospheric oxygen or other oxidizing species, leading to a complex mixture of degradation products, including imines, hydroxylamines, and nitroso compounds. This process can be catalyzed by trace metals and accelerated by heat.

-

Racemization at the Chiral Center: The electron-withdrawing nitro group significantly increases the acidity of the benzylic proton. In the presence of a base (B:), this proton can be abstracted to form a planar, resonance-stabilized carbanion. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical purity. For applications where a specific enantiomer is required, this is a critical degradation pathway.

Diagram of Potential Basic Degradation Pathways

Caption: Potential degradation pathways under basic conditions.

Experimental Protocol: A Forced Degradation Study

A well-designed forced degradation (or stress testing) study is essential to confirm these hypotheses and to develop a stability-indicating analytical method.[7][8]

Objective: To investigate the degradation pathways of this compound under various pH conditions and to identify the primary degradants.

Experimental Workflow Diagram

Caption: Standard workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to create a stock solution of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water.

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide.[6]

-

Incubate all solutions in a controlled environment (e.g., a 60°C water bath), protected from light. Prepare a parallel set for incubation at room temperature.

-

-

Sampling and Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).

-

Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze samples using a validated stability-indicating HPLC method, typically employing a C18 column with a gradient mobile phase of a buffered aqueous solution and acetonitrile, with PDA detection to monitor peak purity.

-

Data Summary and Interpretation

The results of the forced degradation study should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Temperature | Expected Degradation (%) | Primary Degradation Pathway | Key Potential Degradants |

| 0.1 M HCl | 60°C | < 5% | Negligible | None expected |

| Water (Neutral) | 60°C | < 10% | Slow Oxidation | Oxidized amine species |

| 0.1 M NaOH | Room Temp | 5-15% | Racemization, Slow Oxidation | Racemate, Oxidized species |

| 0.1 M NaOH | 60°C | > 20% | Oxidation, Racemization | Multiple oxidized species, Racemate |

| 3% H₂O₂ | Room Temp | > 30% | Oxidation | N-oxide, Imine, other oxidized products |

Note: The degradation percentages are illustrative and must be determined experimentally.

Interpretation:

-

Stability in Acid: The lack of significant degradation in HCl confirms the stabilizing effect of amine protonation.[1]

-

Vulnerability in Base: Significant degradation in NaOH, especially at elevated temperatures, confirms the reactivity of the free amine. The primary concerns are oxidation and loss of stereochemical control.

-

Oxidative Sensitivity: The rapid degradation in hydrogen peroxide confirms the molecule's susceptibility to oxidation, a common liability for aromatic amines.[6]

Conclusion and Recommendations for Handling and Formulation

This compound demonstrates classic pH-dependent stability. It is robust under acidic conditions but labile under neutral to basic conditions.

-

For Chemical Synthesis: To maintain purity and stereochemical integrity, reactions involving this molecule as a free amine should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. If the stereocenter is important, exposure to basic conditions should be minimized in duration and temperature.

-

For Pharmaceutical Formulation: If this compound were to be developed as an API, an acidic formulation (pH 3-5) would be critical to ensure stability and prevent the formation of potentially toxic degradation products. The use of antioxidants could be considered as an additional protective measure. Packaging should protect the product from light and oxygen.

This comprehensive analysis provides a clear, mechanistically-grounded understanding of the stability of this compound. By anticipating its behavior under pH stress, researchers can proactively design robust experiments, syntheses, and formulations, ensuring the quality and integrity of their work.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Williams, R. E., & Zuo, Z. (2002). Bacterial pathways for degradation of nitroaromatics. Biotechnology, 10(3), 255-60. [Link]

-

Pitson, S., & Zuo, Z. (2000). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Research in Microbiology, 151(3), 187-96. [Link]

-

Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. Applied and Environmental Microbiology, 61(8), 2777-83. [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Hotha, K. K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 5(12), 246-252. [Link]

-

Kimura, N., Kitagawa, W., & Kamagata, Y. (2004). Biodegradation of Nitrophenol Compounds. In Applied Microbial Systematics (pp. 313-336). Research Signpost. [Link]

-

Catalyst. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Catalyst Pharma Development. [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?[Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. [Link]

-

University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]

-

Allen Digital. (n.d.). The correct order of decreasing acidity of nitrophenols will be. [Link]

-

Quora. (2018). What is the reason nitrophenol is much more acidic than normal phenol?[Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

-

ResearchGate. (2023). How can I neutralize amine hydrochlorides?[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

A Technical Guide to the Applications of 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the demand for chiral building blocks is incessant, driven by the need for enantiomerically pure pharmaceuticals and fine chemicals. Among these crucial synthons, 1-(2-Nitrophenyl)ethan-1-amine hydrochloride emerges as a versatile precursor, offering a unique combination of functionalities that can be strategically exploited in a variety of synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, grounded in the principles of stereoselective synthesis and reaction mechanism, to empower researchers in their quest for novel and efficient synthetic methodologies.

Core Attributes and Strategic Significance

This compound possesses a distinct molecular architecture that underpins its synthetic utility. The presence of a primary amine, a chiral center at the benzylic position, and an ortho-nitro group on the aromatic ring creates a trifecta of reactive sites. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.[1]

The strategic significance of this molecule lies in its potential to serve as:

-

A Chiral Building Block: For the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1]

-

A Precursor to Chiral Ligands and Catalysts: The amine functionality provides a handle for the construction of more complex chiral architectures.

-

A Chiral Resolving Agent: The basic amine can form diastereomeric salts with racemic acids, facilitating their separation.

-

A Substrate for Diastereoselective Reactions: The existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule.

Potential Applications in Asymmetric Synthesis

The true value of this compound is most evident in the realm of asymmetric synthesis, where control of stereochemistry is paramount. Its applications can be broadly categorized as follows:

Synthesis of Chiral Ligands for Asymmetric Catalysis

The primary amine of 1-(2-nitrophenyl)ethan-1-amine serves as a versatile nucleophile for the construction of chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide array of enantioselective transformations.

Conceptual Workflow for Chiral Ligand Synthesis:

Figure 1: Conceptual workflow for the synthesis of chiral metal catalysts from this compound.

Experimental Protocol: General Procedure for N-Alkylation to Form a Chiral Diamine Ligand Precursor

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or sodium bicarbonate (1.1 eq). Stir the mixture for 30 minutes to generate the free amine.

-

Alkylation: To the solution of the free amine, add a solution of a dihaloalkane (e.g., 1,2-dibromoethane) (0.5 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting chiral diamine by column chromatography on silica gel.

This resulting chiral diamine can then be further functionalized, for instance, by reaction with chlorodiphenylphosphine to yield a chiral diphosphine ligand, a class of ligands widely used in asymmetric hydrogenation and cross-coupling reactions.

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The amine functionality of 1-(2-nitrophenyl)ethan-1-amine allows for its covalent attachment to carbonyl compounds to form chiral imines or enamines, which can then undergo diastereoselective reactions.

Conceptual Workflow for Diastereoselective Alkylation:

Figure 2: Conceptual workflow for the use of 1-(2-Nitrophenyl)ethan-1-amine as a chiral auxiliary in diastereoselective alkylation.

The ortho-nitro group can play a crucial role in such applications by influencing the conformation of the chiral intermediate through steric hindrance or non-covalent interactions, thereby enhancing the diastereoselectivity of the reaction.

Chiral Resolution of Racemic Acids

The classical method of resolving a racemic mixture of a carboxylic acid involves the formation of diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization. Enantiomerically pure 1-(2-nitrophenyl)ethan-1-amine can serve as an effective resolving agent for a range of racemic acids.

Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

-

Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve 1-(2-Nitrophenyl)ethan-1-amine (as the free base, 0.5 - 1.0 eq) in the same solvent.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt may precipitate immediately or upon cooling or partial solvent evaporation.

-

Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Analysis: Determine the diastereomeric excess of the salt by techniques such as NMR spectroscopy or HPLC.

-

Liberation of the Enriched Acid: Treat the diastereomerically enriched salt with an aqueous acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid. Extract the acid with an organic solvent.

-

Recovery of the Resolving Agent: The aqueous layer containing the hydrochloride salt of 1-(2-nitrophenyl)ethan-1-amine can be basified to recover the chiral amine for reuse.

Table 1: Factors to Consider in Chiral Resolution

| Parameter | Considerations |

| Solvent | The choice of solvent is critical and often determined empirically. It should provide a significant solubility difference between the two diastereomeric salts. |

| Stoichiometry | The molar ratio of the chiral amine to the racemic acid can influence the efficiency of the resolution. Often, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt. |

| Temperature | Temperature control during crystallization is crucial for obtaining well-formed crystals and achieving high diastereomeric purity. |

The Role of the Nitro Group: A Gateway to Further Transformations

The ortho-nitro group is not merely a passive substituent. It can be chemically transformed to open up new synthetic avenues.

-

Reduction to an Amine: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation yields a chiral 1,2-diaminobenzene derivative, which are valuable ligands and building blocks in their own right.

-

Nucleophilic Aromatic Substitution (SNA_r_): While the nitro group is strongly deactivating for electrophilic aromatic substitution, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This reactivity can be exploited to introduce other functional groups.

Conclusion and Future Outlook

This compound is a chiral building block with significant untapped potential in organic synthesis. Its unique combination of a chiral primary amine and a modifiable nitroaromatic ring makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules. While specific, documented applications in the literature are still emerging, the foundational principles of asymmetric synthesis strongly suggest its utility in the development of novel chiral ligands, as a robust chiral auxiliary, and as an effective resolving agent. For researchers and drug development professionals, the exploration of this compound's reactivity is a promising avenue for the discovery of new and efficient synthetic routes to valuable chiral targets. The continued investigation into its applications is expected to further solidify its position as a key player in the chemist's stereoselective toolkit.

References

-

MySkinRecipes. (R)-1-(2-Nitrophenyl)ethanamine hydrochloride. [Link]

Sources

An In-depth Technical Guide to 1-(2-Nitrophenyl)ethan-1-amine Hydrochloride: A Versatile Chiral Building Block

Abstract

The imperative to develop enantiomerically pure pharmaceuticals has cemented the role of chiral building blocks as indispensable tools in modern drug discovery and development.[1] Among these, chiral amines are of paramount importance due to their prevalence in biologically active molecules. This technical guide provides an in-depth exploration of 1-(2-Nitrophenyl)ethan-1-amine hydrochloride, a versatile chiral synthon. We will dissect its synthesis, resolution, and application, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the asymmetric synthesis of complex molecular targets.

Introduction: The Strategic Value of a Bifunctional Synthon

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug. This compound presents a compelling scaffold for asymmetric synthesis due to two key structural features:

-

A Stereogenic Center: The secondary amine is attached to a chiral carbon, providing a handle for constructing stereochemically defined molecules. The ability to isolate or synthesize specific enantiomers is crucial for interacting with chiral biological targets like enzymes and receptors.[1]

-

A Latent Functional Group: The ortho-nitro group is not merely a substituent; it is a versatile synthetic precursor. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and, critically, it can be chemically reduced to a primary aniline. This transformation unlocks a pathway to 1,2-diamines and other complex structures, significantly expanding the synthetic possibilities from a single chiral starting material.

This guide will demonstrate how these features are exploited, from the initial preparation of the racemic compound to its separation into single enantiomers and its subsequent use in constructing higher-order molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 148657-37-8 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 202.64 g/mol | [2] |

| Appearance | White to light yellow solid/crystalline powder | [2][4] |

| Purity (Typical) | ≥95-99% (by HPLC) | [2] |

| Solubility | Soluble in water, methanol. |[5] |

Spectroscopic Characterization: The identity and purity of this compound are confirmed using standard spectroscopic techniques. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), a quartet for the methine proton (CH-NH₂), and a doublet for the methyl group (CH₃). The presence of the hydrochloride salt may lead to broadening of the amine proton signal.

Synthesis and Access to Enantiopure Forms

The practical utility of a chiral building block is determined by the efficiency and scalability of methods to obtain it in enantiomerically pure form. There are two primary strategies: racemic synthesis followed by resolution, or direct asymmetric synthesis.

Racemic Synthesis

The most common laboratory-scale synthesis of the racemic amine begins with the corresponding ketone, 1-(2-nitrophenyl)ethanone (also known as 2'-nitroacetophenone).[6][7] The ketone is subjected to reductive amination.

Workflow for Racemic Synthesis

Caption: Stepwise workflow for chiral resolution via diastereomeric salt formation.

b) Enzymatic Kinetic Resolution

An alternative method is enzymatic kinetic resolution. In this approach, an enzyme selectively catalyzes a reaction on only one of the two enantiomers in the racemic mixture. For amines, lipases are commonly used to catalyze an enantioselective acylation. [8] (R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (Separable Products)

The result is a mixture of the unreacted amine (one enantiomer) and the newly formed amide (derived from the other enantiomer), which can be separated chromatographically. The major drawback is a theoretical maximum yield of only 50% for the desired enantiomer. [8]

Asymmetric Synthesis: A Modern Approach

Directly synthesizing a single enantiomer is often more efficient and atom-economical. The most powerful methods for this involve asymmetric catalysis.

Asymmetric Transfer Hydrogenation (ATH): This technique uses a chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral ligand, to transfer hydrogen from a source (like formic acid or isopropanol) to the C=N bond of an imine, or directly to the C=O bond of the precursor ketone. [9][10]The chiral environment of the catalyst dictates the facial selectivity of the hydride addition, leading to the formation of one enantiomer in high excess. [10]This method is highly valued in pharmaceutical manufacturing for its operational simplicity and high enantioselectivity.

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a scaffold for more complex molecules. The chiral amine serves as a nucleophilic handle for building molecular complexity, while the nitro group provides an avenue for subsequent diversification.

Synthetic Utility Pathway

Caption: Synthetic pathways leveraging both the amine and nitro functionalities.

This dual functionality is exceptionally powerful. A medicinal chemist can first perform a desired transformation at the amine center (e.g., forming an amide bond with a carboxylic acid) and then, in a subsequent step, reduce the nitro group. The resulting aniline can then participate in a new set of reactions, such as forming heterocycles (e.g., benzodiazepines) or undergoing further functionalization, all while retaining the original stereochemical integrity.

Detailed Experimental Protocol: Chiral Resolution

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical capabilities.

Objective: To resolve racemic 1-(2-Nitrophenyl)ethan-1-amine using (+)-Tartaric acid.

Step 1: Liberation of the Free Amine

-

Dissolve 10.0 g of racemic this compound in 50 mL of deionized water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >12. The free amine will separate as an oil.

-

Extract the aqueous layer three times with 30 mL portions of dichloromethane (DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic free amine as an oil. Causality: The hydrochloride salt must be neutralized to the free base to allow it to react with the chiral resolving acid.

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic amine oil in 100 mL of a 1:1 mixture of methanol and isopropanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same solvent mixture, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask with a glass rod.

-

Let the mixture stand at room temperature for 12-24 hours, then cool to 0-5 °C for an additional 4 hours to maximize crystal formation. Causality: The choice of solvent is critical; it must be one in which the two diastereomeric salts have significantly different solubilities. Slow cooling promotes the formation of well-defined crystals of the less soluble salt.

Step 3: Isolation and Liberation of the Single Enantiomer

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

To assess purity, a small sample of the salt can be basified (as in Step 1) and the resulting amine analyzed by chiral HPLC.

-

Recrystallize the salt from fresh solvent if the enantiomeric excess (e.e.) is not satisfactory.

-

Once the desired purity is achieved, dissolve the entire batch of the diastereomeric salt in water and liberate the free amine as described in Step 1.

-

The resulting oil is the enantiomerically enriched amine. It can be converted back to the stable hydrochloride salt by dissolving it in ether and adding a solution of HCl in ether.

Self-Validation and Trustworthiness: The success of this protocol is validated at each stage. The pH measurement confirms basification. The formation of a precipitate confirms salt formation. Most importantly, the enantiomeric excess of the product amine must be determined using a validated chiral analytical method (e.g., HPLC with a Chiralcel® or Chiralpak® column). This provides quantitative proof of a successful resolution.

Conclusion

This compound is more than just a simple chiral amine. It is a strategically designed building block that offers a pre-installed stereocenter and a versatile functional group in the form of the nitro moiety. Its accessibility through both classical resolution and modern asymmetric synthesis makes it a reliable component in the drug development pipeline. By understanding the underlying chemical principles of its synthesis and application, researchers can effectively harness its potential to construct novel, enantiomerically pure molecules of therapeutic interest.

References

-

ResearchGate. (n.d.). Synthesis of cross-linking agent (CL)—1-(2-nitrophenyl) ethane-1,... Retrieved from [Link]

- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.

- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

-

American Chemical Society. (2001). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. JETIR. Retrieved from [Link]

-